
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-diamines with sulfonium salts in the presence of a base such as DBU can lead to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . This method involves the use of microwave irradiation to accelerate the reaction kinetics, making it a viable option for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the modulation of biochemical pathways. Its effects are mediated through its interaction with receptors and other cellular components, resulting in changes in cellular function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminopropan-2-ol: This compound is structurally similar but lacks the piperidine ring.
Piperazine derivatives: These compounds share the piperidine ring structure and have a wide range of applications in medicinal chemistry.
Uniqueness
3-(1-Aminopropan-2-yl)-6-methylpiperidin-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
3-(1-aminopropan-2-yl)-6-methylpiperidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-7(5-10)9(12)4-3-8(2)11-6-9/h7-8,11-12H,3-6,10H2,1-2H3 |
Clave InChI |
BQAZIHZGYQRFLD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CN1)(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


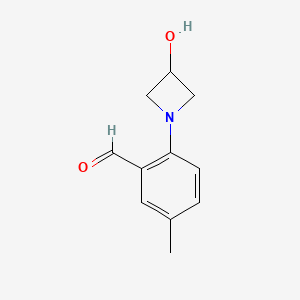
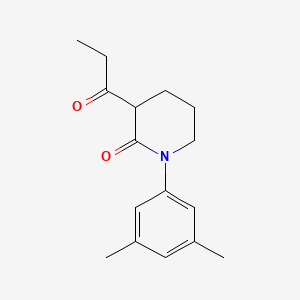
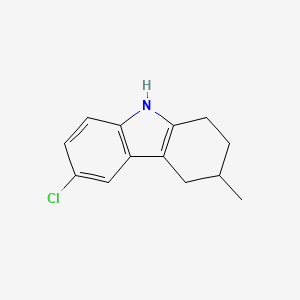
![1-Bromo-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13191375.png)
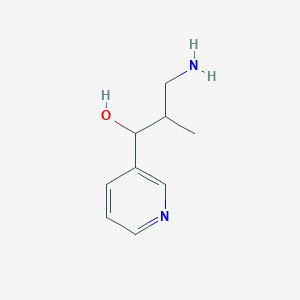


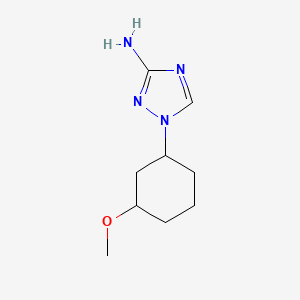
![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-ol](/img/structure/B13191395.png)
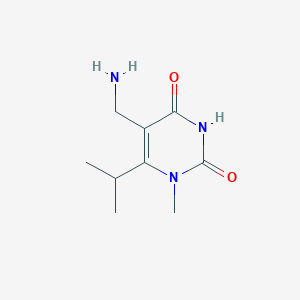

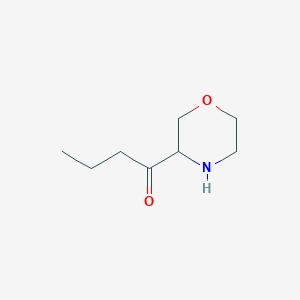

![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)
